

Biological activities of morpholine containing compounds

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Compound of Interest

Compound Name: 4-((2-Aminoethoxy)ethyl)morpholine

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An In-depth Technical Guide to the Biological Activities of Morpholine-Containing Compounds

Foreword for the Modern Drug Discovery Professional

The morpholine heterocycle is a cornerstone of modern medicinal chemistry.[1][2] Far from being a mere passive scaffold, its unique physicochemical and metabolic properties actively contribute to the therapeutic profile of a drug candidate.[1][3] This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why and how this "privileged scaffold" is successfully employed across a wide spectrum of biological activities. We will move beyond a simple cataloging of effects to explore the causality behind its efficacy, supported by actionable experimental protocols and data-driven insights.

The Morpholine Moiety: A Profile of a Privileged Scaffold

Morpholine is a six-membered heterocyclic organic compound containing both an amine and an ether functional group.[4] This unique combination bestows a set of highly advantageous properties for drug design.

Caption: Chemical structure of the morpholine ring.

Key Physicochemical Properties:

- **Balanced Lipophilicity and Hydrophilicity:** The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the carbon backbone maintains lipophilic character. This balance is crucial for oral bioavailability and membrane permeability.[5]
- **pKa and Physiological pH:** The nitrogen atom gives morpholine a weak basicity, with a pKa value often close to physiological pH. This property enhances solubility in bodily fluids and can improve cell penetration.[5]
- **Metabolic Stability:** The morpholine ring can improve a compound's metabolic profile, often leading to a longer half-life and better clearance properties compared to other amines like piperidine.[1][5] It is readily oxidized into non-toxic derivatives.[5]
- **Blood-Brain Barrier (BBB) Permeability:** The optimal balance of hydrophilicity and lipophilicity makes the morpholine scaffold particularly effective for developing drugs that target the central nervous system (CNS), as it facilitates crossing the BBB.[5][6]
- **Conformational Flexibility:** The ring exists in a flexible equilibrium between chair and skew-boat conformations, allowing it to optimally position its substituent groups for interaction with biological targets.[5]

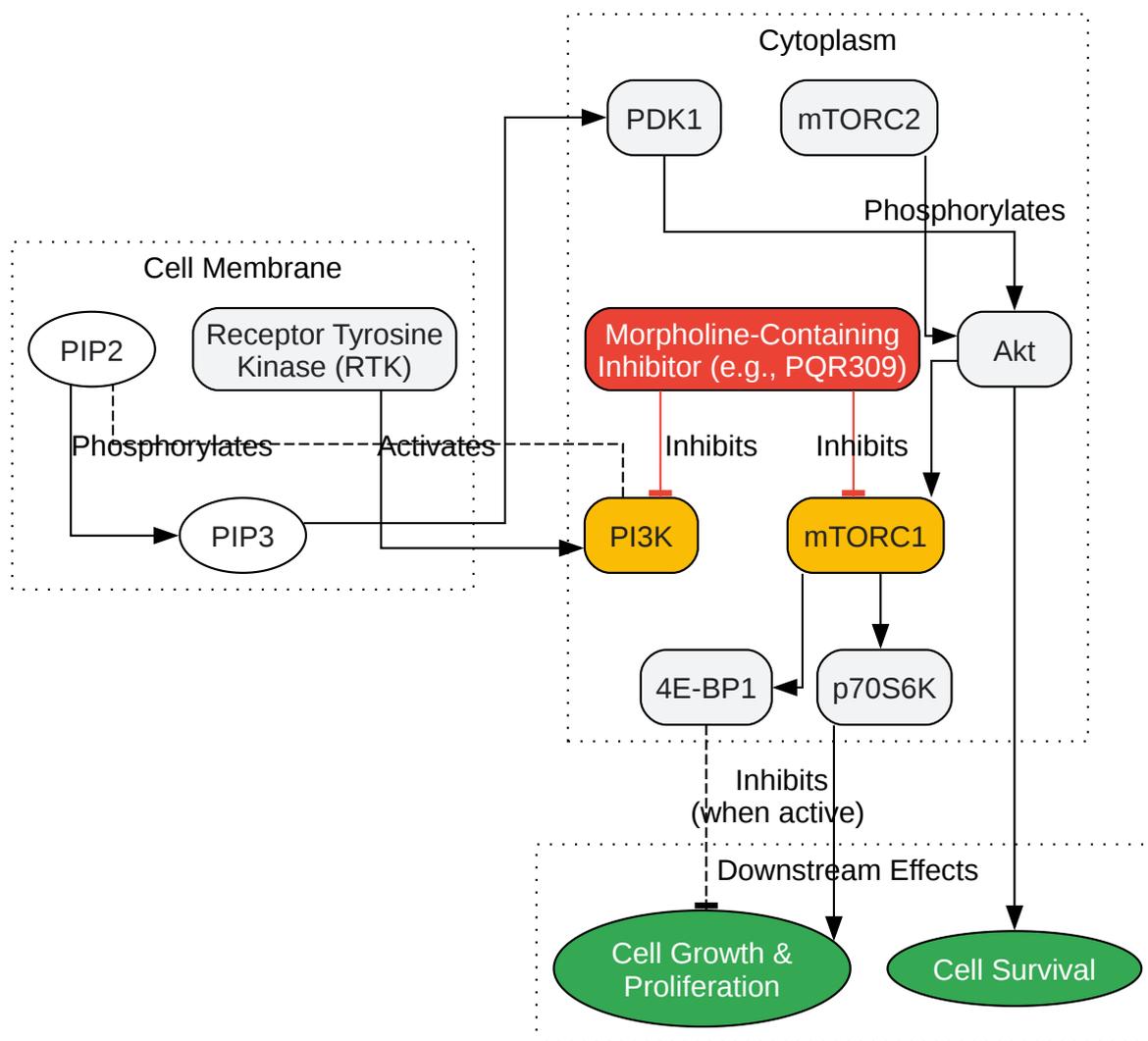
Anticancer Activity: Targeting Cellular Proliferation Pathways

Morpholine derivatives are prominent in oncology research, primarily for their ability to function as kinase inhibitors.[7] A major target is the PI3K/mTOR pathway, which is frequently overactivated in cancer, leading to uncontrolled cell growth and proliferation.[5]

Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

Many morpholine-containing anticancer agents are designed as ATP-competitive inhibitors. The morpholine oxygen atom is critical for this activity, often forming a key hydrogen bond with a hinge residue (e.g., Val882 in PI3K γ) in the ATP-binding pocket of the kinase.[5] This

interaction anchors the inhibitor, blocking ATP from binding and shutting down the downstream signaling cascade.



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Caption: Inhibition of the PI3K/mTOR pathway by morpholine-containing compounds.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound Class	Cancer Cell Line(s)	Reported IC ₅₀ Values (μM)	Reference(s)
Morpholine-substituted quinazolines	MCF-7, A549, SHSY-5Y	Good cytotoxic activity	[8]
N-substituted morpholines	HCT-116, MCF-7, U-87	Potent activity	
Morpholine-chalcone hybrids	HeLa, C6	Potent activity	
LRRK2 Inhibitor (MLi-2)	(Enzyme Assay)	0.00076 μM (0.76 nM)	[5]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for potential anticancer agents.[9]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

- Cell Seeding:
 - Culture cancer cells (e.g., MCF-7) to ~80% confluency.
 - Trypsinize, count, and resuspend cells in fresh culture medium.
 - Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.

- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the morpholine-containing test compound in DMSO.
 - Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM).
 - Remove the old medium from the cells and add 100 μL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
 - Incubate for 48-72 hours.
- MTT Addition:
 - Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
 - Add 10 μL of the MTT solution to each well.
 - Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 μL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
 - Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Read the absorbance of each well at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the untreated control.

- Plot the viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: From Bacteria to Fungi

The morpholine scaffold is integral to several antimicrobial agents.^[7]^[10] Its incorporation can enhance potency and broaden the spectrum of activity.

Key Examples and Mechanisms:

- Linezolid: An oxazolidinone antibiotic used against serious Gram-positive infections, Linezolid contains a morpholine ring.^[4]^[11] It works by inhibiting the initiation of bacterial protein synthesis, a novel mechanism that reduces cross-resistance with other antibiotic classes.^[11]
- Amorolfine: This antifungal agent used topically for nail infections has a morpholine core. It acts by inhibiting two enzymes in the fungal ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.^[12]
- Fenpropimorph: A fungicide used in agriculture, it also inhibits sterol biosynthesis in fungi.^[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class	Microorganism(s)	Reported MIC Values ($\mu\text{g/mL}$)	Reference(s)
Morpholine-1,2,4-triazole derivatives	Mycobacterium smegmatis	15.6	[11]
Morpholine-1,3,4-oxadiazole derivatives	Enterococcus species	3.125	[13]
Morpholine-azaindole derivatives	Gram-positive bacteria	Not specified (active)	[5]
Various morpholine derivatives	Candida albicans	500 - 1000	[11]

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is introduced to wells containing serial dilutions of the test compound. Growth is assessed after incubation.

Step-by-Step Methodology:

- Compound Preparation:
 - In a 96-well plate, add 50 μL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
 - Add 100 μL of the test compound (at 2x the highest desired final concentration) to well 1.
 - Perform a 2-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, down to well 10. Discard 50 μL from well 10.
 - Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
- Inoculum Preparation:

- From a fresh culture plate, pick several colonies of the test bacterium (e.g., *Staphylococcus aureus*).
- Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum concentration of 5×10^5 CFU/mL.
- Inoculation:
 - Add 50 μ L of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 μ L.
- Incubation:
 - Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
- Result Interpretation:
 - Visually inspect the wells for turbidity (bacterial growth).
 - The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).

Central Nervous System (CNS) and Anti-inflammatory Applications

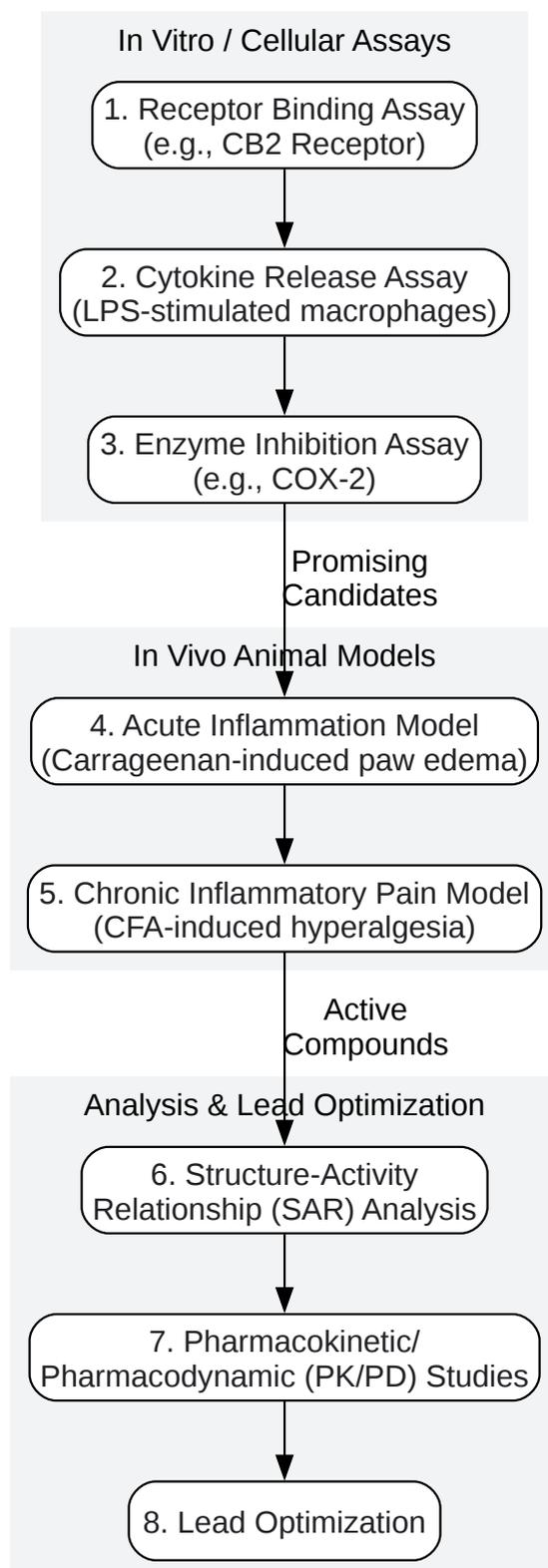
The ability of morpholine-containing compounds to cross the blood-brain barrier makes them ideal candidates for treating CNS disorders and certain types of inflammation.[5][6]

Mechanisms and Targets:

- Neurodegenerative Diseases: Morpholine derivatives are being investigated as inhibitors of enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, and as modulators of muscarinic acetylcholine receptors for Alzheimer's disease.[5]

- Mood Disorders & Pain: The scaffold is found in drugs like the antidepressant Reboxetine and has been used to develop ligands for dopamine D4 receptors, which are targets for schizophrenia.[5][14]
- Anti-inflammatory and Analgesic Effects: Some indole-based morpholine derivatives act as potent agonists for the Cannabinoid 2 (CB2) receptor.[15] Activation of the CB2 receptor is known to play a crucial role in managing inflammation and pain without the psychoactive side effects associated with CB1 receptor activation.[15]

Experimental Workflow: Screening for Anti-inflammatory Activity



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Caption: General workflow for screening morpholine compounds for anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

- Animal Acclimatization:
 - Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
 - Fast the animals overnight before the experiment but allow free access to water.
- Compound Administration:
 - Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test groups (different doses of the morpholine compound).
 - Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
- Edema Induction:
 - Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V_0).
 - Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
- Edema Measurement:

- Measure the paw volume (V_t) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
- Data Analysis:
 - Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: $\text{Edema (\%)} = [(V_t - V_0) / V_0] * 100$.
 - Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: $\text{Inhibition (\%)} = [(\text{Edema}_{\text{control}} - \text{Edema}_{\text{treated}}) / \text{Edema}_{\text{control}}] * 100$.
 - Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

Conclusion and Future Directions

The morpholine ring is a validated and invaluable scaffold in drug discovery, contributing to a wide array of biological activities through favorable molecular interactions and pharmacokinetic properties.^{[1][3]} Its presence in numerous approved drugs for cancer, infectious diseases, and CNS disorders is a testament to its utility.^{[4][5]}

Future research will likely focus on synthesizing novel morpholine derivatives with enhanced selectivity for specific biological targets, particularly within the kinase family.^[7] Furthermore, exploring modified morpholine rings to fine-tune metabolic stability and overcome drug resistance remains a promising avenue for developing the next generation of therapeutics.^[3] The continued application of both in vitro and in vivo screening models will be essential to unlocking the full therapeutic potential of this remarkable heterocycle.

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